molecular formula C18H21Cl2N3O2 B2834478 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049462-90-9

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2834478
CAS No.: 1049462-90-9
M. Wt: 382.29
InChI Key: AFXGGRGBHAECMG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a pyrrole ring, and a morpholine ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a coupling reaction with a suitable pyrrole derivative.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: Lacks the methyl group on the pyrrole ring.

    3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the morpholine ring.

Uniqueness

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is unique due to the presence of both the pyrrole and morpholine rings, which contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGGRGBHAECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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